molecular formula C21H14ClN3O5 B12453618 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B12453618
M. Wt: 423.8 g/mol
InChI Key: CMDJQHHFCYUHLQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound’s systematic IUPAC name, This compound , reflects its core benzoxazole scaffold and substituent arrangement. The benzoxazole ring (a fused bicyclic system comprising benzene and oxazole) is substituted at position 2 with a 3-chlorophenyl group and at position 5 with a benzamide moiety. The benzamide component features a methoxy group at position 4 and a nitro group at position 3 on its benzene ring.

The structural formula (Fig. 1) can be represented as:

  • Benzoxazole core : Positions 1 and 3 correspond to the oxazole’s oxygen and nitrogen atoms, respectively.
  • Substituents :
    • Position 2 : 3-Chlorophenyl group (C₆H₄Cl-3).
    • Position 5 : Benzamide group (C₆H₃(NO₂)(OCH₃)-3,4) linked via a carbonyl bond.

The molecular formula is C₂₁H₁₄ClN₃O₅ , with a molecular weight of 423.81 g/mol (calculated from atomic masses). This aligns with related benzoxazole derivatives, such as N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide (C₂₁H₁₅N₃O₄, 373.37 g/mol), differing by the presence of methoxy and chloro substituents.

Substituent Configuration and Positional Isomerism

The spatial arrangement of substituents critically influences the compound’s physicochemical properties. Key features include:

  • Chloro Substitutent : The 3-chlorophenyl group at position 2 introduces steric hindrance and electron-withdrawing effects, potentially altering solubility and reactivity.
  • Nitro and Methoxy Groups : The nitro group (-NO₂) at position 3 and methoxy (-OCH₃) at position 4 on the benzamide create a polar gradient. The nitro group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating resonance, affecting charge distribution.

Positional isomerism is evident when comparing derivatives. For example:

  • Replacing the 3-chlorophenyl group with a 4-methylphenyl group (as in C₂₁H₁₅N₃O₄) reduces halogen-related steric effects.
  • Shifting the nitro group to position 5 (as in 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide) modifies electronic interactions with the benzoxazole core.

Comparative Analysis with Related Benzoxazole Derivatives

The compound shares structural motifs with several pharmacologically relevant benzoxazole analogs (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₄ClN₃O₅ 423.81 3-chlorophenyl, 4-methoxy, 3-nitro
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide C₂₁H₁₅N₃O₄ 373.37 4-methylphenyl, 3-nitro
4-Methoxy-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-3-nitro-benzamide C₂₅H₁₇N₃O₅ 439.40 Naphthalen-1-yl, 4-methoxy, 3-nitro
N-(3-Chlorophenyl)-3-nitrobenzamide C₁₃H₉ClN₂O₃ 276.67 3-chlorophenyl, 3-nitro

Key Observations :

  • Aromatic Substituents : Larger aryl groups (e.g., naphthalenyl) increase molecular weight and hydrophobicity compared to smaller phenyl derivatives.
  • Functional Group Synergy : The combination of nitro and methoxy groups in the target compound may enhance electronic delocalization, a feature absent in simpler analogs like N-(3-chlorophenyl)-3-nitrobenzamide.
  • Halogen Impact : Chlorine’s electronegativity potentially improves binding affinity in biological systems compared to methyl groups.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O5/c1-29-19-7-5-12(10-17(19)25(27)28)20(26)23-15-6-8-18-16(11-15)24-21(30-18)13-3-2-4-14(22)9-13/h2-11H,1H3,(H,23,26)

InChI Key

CMDJQHHFCYUHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Coupling and Sequential Amide Formation

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide can be achieved through a three-stage process involving palladium-catalyzed coupling followed by deprotection and amide formation:

Stage 1: Synthesis of benzoxazole intermediate
The first stage involves the formation of tert-butyl [2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamate (intermediate) via Buchwald-Hartwig coupling. This reaction typically requires elevated temperatures (90°C) and extended reaction times (approximately 6 days) using palladium catalysts.

Stage 2: Deprotection of carbamate
The second stage involves the deprotection of the carbamate group using HCl to yield 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine as a key intermediate.

Stage 3: Amide formation
The final stage involves coupling the amine intermediate with 4-methoxy-3-nitrobenzoyl chloride using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) in DMF (dimethylformamide) as the solvent system.

Benzoxazole Ring Construction from 2-Aminophenols

An alternative approach involves the construction of the benzoxazole core followed by functionalization:

Stage 1: Formation of 2-(3-chlorophenyl)-1,3-benzoxazole
This stage utilizes 2-aminophenol and 3-chlorobenzaldehyde with appropriate catalysts to form the benzoxazole scaffold.

Stage 2: Functionalization at the 5-position
Introduction of an amino group at the 5-position of the benzoxazole ring.

Stage 3: Amide coupling
Reaction with 4-methoxy-3-nitrobenzoyl chloride to yield the target compound.

This approach aligns with research on benzoxazole synthesis using 2-aminophenols with different compounds like aldehydes and acids.

Catalyst-Mediated Synthesis

Palladium-Catalyzed Methods

Palladium catalysts offer efficient routes for benzoxazole synthesis and subsequent functionalization:

Method A: Double-Vial System Approach
A Double-Vial system comprising an inner vial (2 mL) and outer vial (5 mL) can be employed, where the inner vial contains the reaction components and the outer vial contains oxalic acid in DMF. The inner vial typically contains:

  • Appropriate aryl halide (e.g., 3-chloroiodobenzene)
  • Benzoxazole precursor
  • Pd catalyst (e.g., Pd@PS)
  • K₂CO₃
  • Imidazole
  • DMF as solvent

This system facilitates controlled reaction conditions and prevents side reactions.

Copper-Catalyzed Cyclization

Copper-catalyzed cyclization provides an efficient route for intramolecular C-O bond formation in benzoxazole synthesis:

Two-Step Approach:

  • Formation of 2-haloanilide using 2-haloaniline and appropriate acyl chloride with Na₂CO₃ as base and CH₂Cl₂ as solvent
  • Intramolecular C-O bond formation using copper-catalyzed cyclization with Cs₂CO₃ as base, toluene as solvent, CuI as catalyst, and TMHD (tetramethylheptanedione) as ligand

This approach yields benzoxazoles with good substrate generality under mild reaction conditions.

Nanocatalyst-Based Methods

Various nanocatalysts have demonstrated efficacy in benzoxazole synthesis:

Method A: Magnetic Solid Acid Nanocatalyst
Using [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] for benzoxazole synthesis from 2-aminophenol and suitable aldehydes (e.g., 3-chlorobenzaldehyde) in water under reflux conditions for approximately 45 minutes. This method yields 79-89% of the desired product and offers benefits such as easy catalyst separation and reusability for up to 4 consecutive runs.

Method B: Nano-ZnO Catalysis
Employing nano-ZnO as catalyst with DMF as solvent at 100°C. While this approach offers operational simplicity and easy workup, it may yield moderate amounts of product and requires higher temperatures.

Green Chemistry Approaches

Imidazolium Chloride-Mediated Synthesis

An environmentally friendly approach utilizing imidazolium chloride without additional catalysts:

Reaction Conditions:

  • 2-Aminophenol (1 equivalent)
  • Imidazolium chloride (0.5 equivalent)
  • DMA (dimethylacetamide) as solvent
  • Reaction temperature: 160°C
  • Duration: 8 hours

This method offers high efficiency and good substrate generality under metal-free conditions, with proposed mechanism involving DMA activation by imidazolium chloride to form tetrahedral intermediates, followed by reaction with 2-aminophenol and subsequent cyclization.

Mechanism of Benzoxazole Formation

The formation of the benzoxazole ring involves several key steps:

  • Activation of DMA by imidazolium chloride to form tetrahedral intermediate A
  • Breakdown of intermediate A to form N-acylimidazole (intermediate B) and dimethylamine gas
  • Reaction of intermediate B with 2-aminophenol to form compound C
  • Extrusion of imidazole to generate compound D
  • Intramolecular cyclization to form intermediate E with water elimination
  • Formation of benzoxazole product with recycling of imidazolium chloride

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of various synthetic approaches for preparing this compound:

Method Key Reagents Conditions Approximate Yield Advantages Limitations
Buchwald-Hartwig Coupling Pd catalyst, HATU, DIEA 90°C, 6 days for coupling; room temperature for amide formation 16% (after HPLC) High selectivity Extended reaction time, multiple purification steps
Cu-Catalyzed Cyclization CuI, TMHD, Cs₂CO₃ Two-step process: 3.30h for amide formation; 7h for cyclization 82-91% (for analogous compounds) Short reaction time, excellent yield Requires handling of air-sensitive reagents
Nanocatalyst Method [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] Water reflux, 45 min 79-89% (for analogous compounds) Eco-friendly, reusable catalyst May require subsequent functionalization steps
Imidazolium Chloride Method Imidazolium chloride, DMA 160°C, 8h Moderate to excellent (for analogous compounds) Metal-free, economical High temperature requirement
Double-Vial Pd System Pd@PS, K₂CO₃, imidazole DMF, controlled conditions Not specified for target compound Controlled reaction environment Complex setup

Detailed Reaction Conditions for Nitro and Methoxy Group Introduction

Nitration Reactions

The nitro group in the 4-methoxy-3-nitrobenzamide portion can be introduced via controlled nitration:

Method A: Direct Nitration
Using nitric acid and sulfuric acid mixture at controlled temperature (0-5°C) to achieve selective nitration of the methoxybenzene ring.

Method B: Nitration of Methoxybenzaldehyde
Nitration of 4-methoxybenzaldehyde followed by oxidation to the corresponding carboxylic acid and conversion to acid chloride for the final coupling step.

Methoxy Group Introduction

The methoxy group can be incorporated through various approaches:

Method A: Starting from 4-Methoxy-3-nitropyridine
Utilizing 4-methoxy-3-nitropyridine as a starting material for further transformations. This compound can undergo various reactions including substitution with ethylamine in ethanol at 85°C.

Method B: Methylation of Hydroxyl Group
Methylation of a hydroxyl-containing precursor using methyl iodide or dimethyl sulfate with an appropriate base.

Scale-Up Considerations and Industrial Production

For industrial-scale production of this compound, several factors must be considered:

Process Optimization

  • Selection of catalysts with longer shelf-life and higher activity
  • Development of continuous flow processes for critical steps
  • Optimization of solvent usage and recovery
  • Implementation of in-process controls to ensure consistent quality

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazole Core

CP0576049 : 2-Chloro-5-cyano-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
  • Structural Difference: Replaces 3-chlorophenyl with 4-ethylphenyl and nitro with cyano.
  • Biological Activity : IC50 = 4.4 nM (vs. 52.0 nM for the target compound) .
  • Implications: The 4-ethylphenyl group enhances hydrophobicity and steric bulk, likely improving target binding. Cyano’s electron-withdrawing nature may stabilize interactions compared to nitro .
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-4-Methoxybenzamide
  • Structural Difference : 2,4-Dichlorophenyl substitution and bromo/methoxy groups.
  • Molecular Weight : 492.15 g/mol (vs. 429.2 g/mol for the target compound).
  • Implications : Increased halogenation may enhance lipophilicity and membrane permeability but could reduce solubility .
5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-N-(3-Methylphenyl)-1,3,4-Oxadiazol-2-amine
  • Structural Difference : Oxadiazole ring replaces the nitrobenzamide moiety.
  • Spectroscopic Data : IR shows C=N (1604 cm⁻¹) and C-Cl (741 cm⁻¹), similar to the target compound’s benzoxazole core .

Core Scaffold Modifications

Benzothiazole Analogs (e.g., N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-Chlorophenyl)acetamide)
  • Structural Difference : Benzothiazole replaces benzoxazole; acetamide replaces nitrobenzamide.
N-(3-Chlorophenethyl)-4-Nitrobenzamide
  • Structural Difference : Lacks the benzoxazole core; uses a phenethylamine linker.
  • Synthesis : Simpler amide coupling between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine .
  • Implications : Absence of the rigid benzoxazole likely reduces binding affinity and selectivity .

Key SAR Insights :

  • Halogen Positioning : 3-Chlorophenyl on benzoxazole provides moderate activity (52.0 nM), while 4-ethylphenyl boosts potency (4.4 nM), suggesting para-substituted aromatics enhance target interactions .
  • Electron-Withdrawing Groups: Nitro groups (target compound) may stabilize charge-transfer interactions, but cyano (CP0576049) offers a balance of electronic effects and steric tolerance .
  • Scaffold Rigidity : Benzoxazole/benzothiazole cores improve binding vs. flexible analogs like phenethylamine derivatives .

Biological Activity

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O5C_{21}H_{16}ClN_{3}O_{5}. The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group and nitrobenzamide enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl derivatives with benzoxazole intermediates followed by the introduction of a methoxy and nitro group. The synthetic pathway can be summarized as follows:

  • Formation of Benzoxazole : Condensation of o-aminophenol with an appropriate aldehyde.
  • Chlorination : Introduction of the chlorine atom on the phenyl ring.
  • Nitration : Electrophilic nitration to introduce the nitro group.
  • Final Coupling : Coupling with an amine to form the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that related benzothiazole derivatives inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest

The mechanism involves the downregulation of inflammatory cytokines such as IL-6 and TNF-α, leading to reduced tumor cell viability and migration .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties against various pathogens. Research has demonstrated that similar benzoxazole derivatives exhibit activity against drug-resistant strains of Mycobacterium tuberculosis.

CompoundPathogenMIC (µg/mL)Comparison to Isoniazid
Compound XM. tuberculosis H37Rv12.5More effective (MIC 50)
Compound YM. avium25.0Comparable

These findings suggest that modifications in the benzoxazole structure can enhance antibacterial efficacy, potentially leading to new treatments for tuberculosis .

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on a series of benzothiazole compounds revealed that those with structural similarities to this compound showed promising results in inhibiting tumor growth in vivo models. The study highlighted the importance of specific substitutions on the benzothiazole ring in enhancing anticancer activity.
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antitubercular potential of benzoxazole derivatives found that certain compounds exhibited significantly lower MIC values against resistant strains compared to traditional treatments like Isoniazid. This underscores the relevance of exploring novel derivatives for drug development against resistant infections .

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